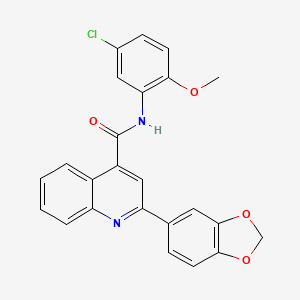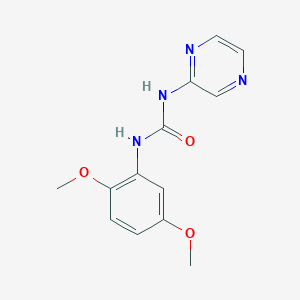![molecular formula C19H17N3O4 B14931274 (2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B14931274.png)
(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Reduction: Amino derivatives, alcohol derivatives
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE has been studied for its potential anti-inflammatory and anticancer properties. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can interfere with signaling pathways that regulate cell proliferation and apoptosis, making it effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its anti-inflammatory and anticancer properties.
Flavonoids: A class of compounds structurally related to chalcones, with diverse biological activities.
Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.
Uniqueness
(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro and pyrazole groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(E)-1-(2-ethylpyrazol-3-yl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H17N3O4/c1-3-21-17(10-11-20-21)18(23)8-5-15-6-9-19(26-15)16-7-4-14(22(24)25)12-13(16)2/h4-12H,3H2,1-2H3/b8-5+ |
InChI Key |
ONWYHLOAPFTXKH-VMPITWQZSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,5-Dimethyl-1,2-oxazol-4-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B14931197.png)
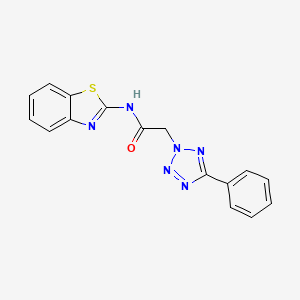
![N-(4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14931220.png)
methanone](/img/structure/B14931227.png)
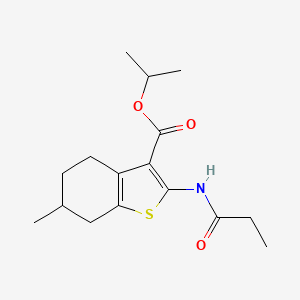
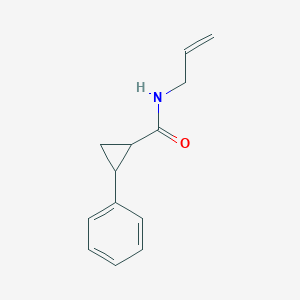
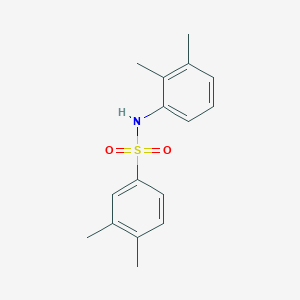
![2-phenoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B14931250.png)
![3-[2-(difluoromethoxy)phenyl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B14931256.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14931258.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B14931264.png)

